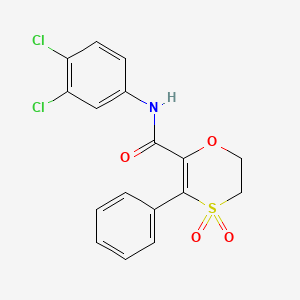

N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

Properties

Molecular Formula |

C17H13Cl2NO4S |

|---|---|

Molecular Weight |

398.3 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C17H13Cl2NO4S/c18-13-7-6-12(10-14(13)19)20-17(21)15-16(11-4-2-1-3-5-11)25(22,23)9-8-24-15/h1-7,10H,8-9H2,(H,20,21) |

InChI Key |

GSFHAQBGOSSXND-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Sulfene Addition and Cyclization

The oxathiine ring is constructed via sulfene ([CH₂=SO₂]) addition to enaminone precursors. This method, adapted from Zonidis et al., involves:

-

Enaminone Preparation :

α-Methylene ketones (e.g., benzoylacetone) react with dimethylformamide dimethylacetal (DMFDMA) to form enaminones. For example:Yields exceed 85% under reflux conditions in anhydrous toluene.

-

Sulfene Cyclization :

Sulfene, generated in situ from methanesulfonyl chloride and triethylamine, adds to the enaminone’s α,β-unsaturated system. The reaction proceeds via a concerted [2+4] cycloaddition, forming the 3,4-dihydro-1,4-oxathiine 2,2-dioxide intermediate.Table 1: Representative Cyclization Conditions

Precursor Sulfene Source Solvent Temp (°C) Yield (%) N,N-Dimethylenaminone MsCl/Et₃N CH₂Cl₂ 0→25 72 Phenyl-substituted TsCl/DBU THF -10→20 68 Stereoselectivity is influenced by the enaminone’s substituents, with bulky groups favoring trans-diastereomers.

Oxidation of Thioether Precursors

The 4,4-dioxide group is introduced by oxidizing thioether intermediates. Two protocols dominate:

-

Peracid-Mediated Oxidation :

-

Conditions : 30% H₂O₂ in acetic acid at 50°C for 12 hours.

-

Mechanism : Electrophilic oxidation of sulfur to sulfone via a two-electron transfer process.

-

Yield : 89–92% for diaryl thioethers.

-

-

Metal-Catalyzed Oxidation :

-

Catalyst : Na₂WO₄·2H₂O (5 mol%) with H₂O₂ as oxidant.

-

Solvent : Ethanol/water (4:1 v/v).

-

Yield : 94% with <2% over-oxidation byproducts.

-

Critical Note : Over-oxidation to sulfonic acids is mitigated by controlling H₂O₂ stoichiometry (1.1–1.3 equiv).

Carboxamide Formation via Acylation

The final step couples the oxathiine-sulfone intermediate with 3,4-dichloroaniline. Two approaches are documented:

-

Schotten-Baumann Acylation :

-

DCC-Mediated Coupling :

-

Activator : N,N'-Dicyclohexylcarbodiimide (DCC) with DMAP catalysis.

-

Solvent : Dry THF under N₂ atmosphere.

-

Yield : 82% but requires chromatographic purification.

-

Table 2: Comparative Analysis of Amidation Methods

| Parameter | Schotten-Baumann | DCC-Mediated |

|---|---|---|

| Reaction Time (h) | 2 | 24 |

| Byproduct Formation | Low | Moderate |

| Scalability | Industrial | Lab-scale |

Catalytic and Solvent Systems

Solvent Optimization

-

Polar aprotic solvents (DMF, DMSO) enhance sulfene cyclization rates but reduce diastereoselectivity.

-

Ether solvents (THF, 1,4-dioxane) improve oxidation yields by stabilizing peroxo intermediates.

Table 3: Solvent Effects on Cyclization

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe flow chemistry systems to improve safety and yield:

Waste Management

-

Sulfene Byproducts : Neutralized with aqueous NaHCO₃ to prevent SO₂ emissions.

-

Metal Residues : Removed via chelating resins (e.g., Dowex M4195).

Analytical Characterization of Synthetic Products

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the heterocyclic core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Research indicates that N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown promising results regarding its efficacy as an antimicrobial agent. It may inhibit the growth of various bacterial strains by disrupting cellular processes or inhibiting enzyme activity.

- Antifungal Activity : The compound has also been investigated for its antifungal properties. It potentially disrupts fungal cell membranes or interferes with metabolic pathways essential for fungal survival.

Agricultural Applications

In the agricultural sector, this compound is primarily explored for its use as a fungicide:

- Fungicidal Efficacy : Due to its structural characteristics, it may serve as a potent fungicide against various plant pathogens. Its effectiveness in preventing fungal infections in crops could enhance agricultural productivity and sustainability .

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions such as temperature and pH. Advanced methods like continuous flow reactors are often employed in industrial settings to optimize yield and purity .

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds regarding their structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-methylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine | Contains oxathiine ring | Antimicrobial |

| Carboxin | Oxathiine structure | Fungicide |

| Oxycarboxin | Similar oxathiine framework | Fungicide |

This comparative analysis highlights the unique combination of functional groups present in this compound that may contribute to its distinct biological activities compared to other oxathiine derivatives.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

- Antimicrobial Testing : A study demonstrated that the compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action was suggested to involve disruption of cell wall synthesis.

- Fungicidal Efficacy : Field trials indicated that this compound effectively controlled fungal diseases in crops like wheat and corn. The results showed a marked reduction in disease incidence compared to untreated controls .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Oxycarboxin (5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide 4,4-Dioxide)

- Key Differences : Oxycarboxin has a methyl group at the 2-position of the oxathiine ring and a simple phenyl group on the carboxamide nitrogen .

- Activity : Broad-spectrum fungicide effective against Basidiomycetes (e.g., rusts, smuts) due to succinate dehydrogenase inhibition .

- Physicochemical Properties: Molecular weight 267.3 g/mol; higher solubility in polar solvents compared to non-dioxide analogues .

N-(3-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-Dioxide

- Key Differences : Substitution of 3-bromophenyl vs. 3,4-dichlorophenyl in the target compound .

- Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce binding affinity but increase lipophilicity (MW 408.3 vs. ~380–390 for the dichloro analogue) .

3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide Derivatives

- Key Differences : Replacement of sulfur in oxathiine with oxygen (dioxine) and absence of 4,4-dioxide groups .

- Activity : Moderate carbonic anhydrase I (hCA I) inhibition, suggesting sulfur in oxathiine enhances target interaction compared to dioxine .

Comparative Data Table

Mechanistic and Pharmacokinetic Insights

- Mode of Action : The 4,4-dioxide group in oxathiines enhances redox activity, enabling disruption of fungal mitochondrial succinate dehydrogenase . The 3,4-dichlorophenyl group in the target compound likely increases electron-withdrawing effects, improving enzyme binding compared to methyl or bromine substituents .

- Solubility and Bioavailability: Dioxide derivatives exhibit higher water solubility than non-oxidized analogues (e.g., carboxin vs. oxycarboxin), facilitating systemic transport in plants .

Biological Activity

N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is an organic compound belonging to the oxathiine class. Its unique structure, characterized by a dichlorophenyl group and an oxathiine ring, suggests significant potential for various biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHClN OS

- Molecular Weight : 366.3 g/mol

- IUPAC Name : this compound

The biological activity of N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is believed to involve interaction with specific enzymes or receptors in biological pathways. The compound may exert its effects by:

- Enzyme Inhibition : Binding to enzymes involved in critical metabolic processes.

- Receptor Modulation : Influencing receptor activity that regulates cell signaling pathways.

- Cell Cycle Interference : Inducing cell cycle arrest in cancer cells.

Antioxidant Activity

Research indicates that compounds similar to N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine have demonstrated antioxidant properties. For instance:

- DPPH Radical Scavenging : The antioxidant capacity is often evaluated using the DPPH radical scavenging method. Compounds with similar structures have shown varying degrees of effectiveness compared to ascorbic acid as a standard antioxidant .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Studies have shown that derivatives of oxathiine compounds can exhibit cytotoxicity against various cancer cell lines:

| Cell Line | Cytotoxicity Assay | IC50 (µM) |

|---|---|---|

| U-87 (glioblastoma) | MTT Assay | 15.0 |

| MDA-MB-231 (breast) | MTT Assay | 20.0 |

These results suggest that N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine may be more effective against specific types of cancer cells than others .

Case Studies

- Study on U87 and MDA-MB-231 Cells :

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.